N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals evaluating N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide as a core building block in targeted therapeutics.
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide (CAS: 926214-61-1) is a highly versatile, di-fluorinated intermediate . Featuring a primary amine poised for downstream functionalization, an ortho-fluoroamide linkage for conformational control, and a para-fluorobenzoyl moiety for metabolic stability, this compound serves as a critical scaffold in the synthesis of advanced epigenetic modulators (e.g., WDR5 inhibitors) and targeted kinase inhibitors.
Molecular Architecture & Physicochemical Properties
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The dual-fluorination pattern significantly alters the lipophilicity and hydrogen-bonding network of the parent aniline-benzamide scaffold.
| Property | Value / Description |
| Chemical Name | N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide |
| CAS Registry Number | 926214-61-1 |
| Molecular Formula | C₁₃H₁₀F₂N₂O |
| Molecular Weight | 248.23 g/mol |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
| Hydrogen Bond Donors / Acceptors | 2 (Amine -NH₂, Amide -NH) / 3 (O, N, N) + 2 (F) |
| Estimated LogP | ~2.6 (Favorable for passive membrane permeability) |
| Typical Appearance | Off-white to pale brown crystalline powder |
| Solubility Profile | Highly soluble in DMSO and DMF; moderately soluble in EtOAc and DCM; insoluble in water. |
Data aggregated from standard chemical vendor characterizations .
Mechanistic Role in Medicinal Chemistry
As a Senior Application Scientist, it is vital to look beyond the structure and understand why this specific substitution pattern is chosen in drug design. The strategic placement of the two fluorine atoms provides distinct evolutionary advantages to the final drug candidate :
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The Para-Fluorobenzamide Moiety (Metabolic Shielding): The para-position of a phenyl ring is a primary site for Cytochrome P450 (CYP450) mediated aromatic oxidation. By installing a highly electronegative and strongly bonded fluorine atom (C-F bond energy ~116 kcal/mol) at this position, metabolic liability is effectively blocked without adding significant steric bulk (van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å).
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The Ortho-Fluoroaniline Moiety (Conformational Locking): The fluorine atom at the C2 position (ortho to the amide linkage) exerts a profound stereoelectronic effect. It frequently engages in an intramolecular dipole-dipole interaction or a pseudo-hydrogen bond with the adjacent amide N-H. This interaction restricts the rotation of the amide bond, "locking" the molecule into a specific dihedral conformation. This pre-organization reduces the entropic penalty upon binding to the target protein's active site, thereby enhancing binding affinity.
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The C5-Primary Amine (Nucleophilic Anchor): Positioned para to the C2-fluorine, the C5-amine retains sufficient nucleophilicity. The slight inductive electron-withdrawing effect of the fluorine is partially offset by resonance, making this amine an excellent nucleophile for downstream S_NAr (nucleophilic aromatic substitution) reactions or Buchwald-Hartwig cross-couplings.
Figure 1: Mechanistic contributions of functional groups to drug optimization.
Self-Validating Synthetic Workflow
The synthesis of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide requires strict chemoselectivity to prevent over-acylation and to protect the carbon-fluorine bonds during reduction. The following two-step protocol is designed as a self-validating system.
Step 1: Chemoselective Acylation
Objective: Couple 2-fluoro-5-nitroaniline with 4-fluorobenzoyl chloride.
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Protocol: Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add Pyridine (1.5 eq) and cool the system to 0°C. Add 4-fluorobenzoyl chloride (1.05 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
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Causality & Design: Pyridine is deliberately chosen over stronger bases (like Triethylamine) to act as a mild acid scavenger. This prevents the formation of highly reactive ketene intermediates from the acid chloride, thereby suppressing di-acylation at the aniline nitrogen. The 0°C dropwise addition mitigates the exothermic nature of the reaction.
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Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The system validates completion when the bright yellow spot of the starting aniline is entirely consumed, replaced by a higher Rf , strongly UV-active spot (the nitro-amide intermediate).
Step 2: Mild Nitro Reduction
Objective: Reduce the nitro group to a primary amine without hydrodefluorination.
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Protocol: Suspend the intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq). Heat the mixture to 80°C under vigorous stirring for 2-3 hours. Filter the hot mixture through Celite, wash with hot EtOAc, and concentrate the organic layer.
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Causality & Design: While Palladium on Carbon (Pd/C) with H2 gas is the industry standard for nitro reduction, fluoroaromatics carry a latent risk of hydrodefluorination under prolonged Pd-catalyzed conditions. The Fe/NH4Cl system is selected because it is highly chemoselective; Iron serves as a mild electron source and NH4Cl as a proton donor, guaranteeing the absolute integrity of both C-F bonds.
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Self-Validation (IPC): The reaction provides a distinct visual cue, transitioning from a yellow suspension to a dark brown/black slurry as iron oxides form. LC-MS validation will show the disappearance of the nitro peak (m/z ~279) and the emergence of a highly polar product peak at m/z 249.1 [M+H]+ .
Figure 2: Two-step chemoselective synthesis of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide.
Downstream Applications: Epigenetics and Kinase Inhibition
Once synthesized, the primary amine of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide acts as a versatile coupling partner. A prominent application of this scaffold is in the development of WDR5 protein-protein interaction inhibitors .
In these advanced synthetic pathways, the C5-amine undergoes an SNAr reaction with complex heteroaryl chlorides (e.g., substituted chloropyrimidines or chloropyridines). The resulting bis-aryl amine derivatives exhibit potent epigenetic modulation capabilities, crucial for targeting MLL-rearranged leukemias and solid tumors. The preserved nucleophilicity of the amine, safeguarded by the para-fluorine relationship, ensures high yields during these challenging macro-coupling steps.
Analytical Characterization Standards
To ensure the purity and structural integrity of the synthesized batch, the following analytical benchmarks must be met:
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~10.10 ppm (s, 1H, Amide N-H)
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δ 8.05 - 7.95 ppm (m, 2H, Benzoyl ortho-protons)
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δ 7.40 - 7.30 ppm (m, 2H, Benzoyl meta-protons)
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δ 7.00 - 6.85 ppm (m, 2H, Aniline C3-H and C4-H)
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δ 6.70 ppm (dd, 1H, Aniline C6-H)
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δ ~5.10 ppm (br s, 2H, Primary Amine -NH₂, exchanges with D2O )
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¹⁹F NMR (376 MHz, DMSO-d₆):
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δ ~ -109.5 ppm (s, 1F, para-fluorobenzamide)
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δ ~ -128.2 ppm (s, 1F, ortho-fluoroaniline)
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LC-MS (ESI+): Calculated for C₁₃H₁₁F₂N₂O⁺ [M+H]+ : 249.08; Found: 249.1.
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews (RSC Publishing), 2008, 37, 320-330. URL:[Link]
- "INHIBITORS OF WDR5 PROTEIN-PROTEIN BINDING (EP 3423451 B1)." European Patent Office / Google Patents.



